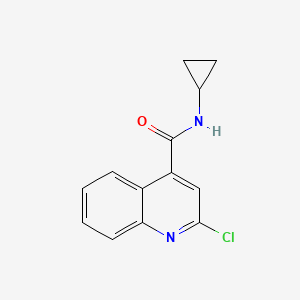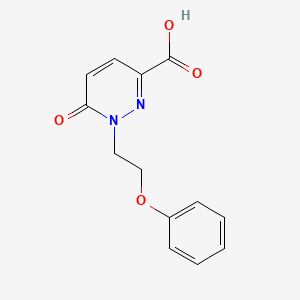![molecular formula C12H10ClNO2S B3388441 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid CAS No. 874487-44-2](/img/structure/B3388441.png)
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid
Overview
Description
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid is an organic compound with the molecular formula C12H10ClNO2S. It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and a sulfanyl group at the 4th position, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline ring is then chlorinated at the 7th position using reagents like phosphorus pentachloride or thionyl chloride.
Thioether Formation: The chlorinated quinoline is reacted with a thiol compound to introduce the sulfanyl group at the 4th position.
Propanoic Acid Attachment: Finally, the sulfanyl-substituted quinoline is reacted with a propanoic acid derivative under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives
Scientific Research Applications
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the development of new catalysts and chemical sensors
Mechanism of Action
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, it is believed to inhibit heme polymerization in the malaria parasite, similar to chloroquine. This inhibition leads to the accumulation of toxic heme, resulting in the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with an additional hydroxyl group.
Quinacrine: A compound with a similar quinoline core but different substituents.
Uniqueness
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid is unique due to the presence of the sulfanyl group and the propanoic acid moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7(12(15)16)17-11-4-5-14-10-6-8(13)2-3-9(10)11/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHDKKWQQCMHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid](/img/structure/B3388359.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3388367.png)

![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3388387.png)
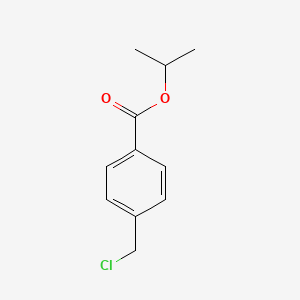

amine](/img/structure/B3388402.png)
![9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane](/img/structure/B3388404.png)
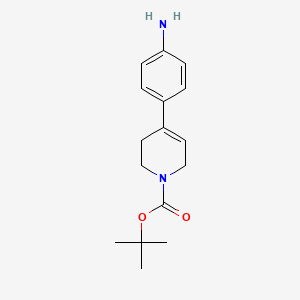
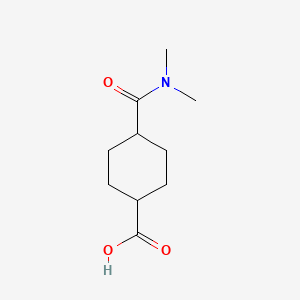

![Pyrido[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B3388435.png)
